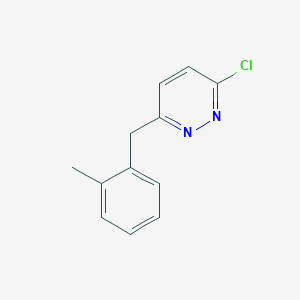

3-Chloro-6-(2-methylbenzyl)pyridazine

Description

Significance of Pyridazine (B1198779) Core in Contemporary Medicinal Chemistry

The pyridazine ring is a privileged scaffold in medicinal chemistry, extensively utilized in drug development due to its diverse biological activities. nih.govnih.gov Its unique physicochemical properties, such as weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, are of significant importance in drug-target interactions. nih.gov These characteristics contribute to its utility in molecular recognition and offer advantages in drug discovery, including the potential for low cytochrome P450 inhibitory effects. nih.gov

Often employed as a bioisosteric replacement for a phenyl ring, the pyridazine core can offer a less lipophilic and more polar alternative, which can be advantageous for optimizing the pharmacokinetic profile of a drug candidate. nih.gov The nitrogen atoms in the pyridazine ring can serve as hydrogen bond acceptors, engaging in critical interactions within the binding sites of proteins and enzymes. nih.gov This versatile nucleus is a key structural component in compounds developed for a wide array of therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive applications. jpsbr.orgresearchgate.netacs.org The adaptability of the pyridazine ring, which allows for easy functionalization at various positions, makes it an attractive building block for the synthesis of novel therapeutic agents. researchgate.netscirp.org

Historical Context and Evolution of Benzyl-Substituted Pyridazines in Drug Discovery

The history of pyridazine chemistry dates back to the late 19th century, but its application in medicinal chemistry is a more recent development. jpsbr.org Early research focused on the fundamental synthesis and reactivity of the parent heterocycle. A significant milestone was the introduction of pyridazine-containing drugs such as Hydralazine, a benzopyridazine derivative used as an antihypertensive agent for over two decades. nih.gov The clinical success of such compounds sparked broader interest in the pyridazine scaffold.

This led to extensive structure-activity relationship (SAR) studies, where researchers systematically modified the core structure to enhance potency and selectivity. nih.govacs.org The exploration of various substituents became a key strategy, and the benzyl (B1604629) group, a common pharmacophoric element, was a logical choice for investigation. researchgate.netacs.org The introduction of benzyl and substituted-benzyl moieties onto the pyridazine ring allows for the modulation of steric and electronic properties, influencing how the molecule interacts with its biological target. acs.orgnih.gov Studies on compounds like 3-(substituted benzyloxy)-6-[(un)substituted 1H-pyrazol-1-yl]pyridazines and 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives demonstrated that modifications to the benzyl group could significantly impact biological activity, such as acetylcholinesterase inhibition. sioc-journal.cnnih.gov This evolution from simple pyridazine structures to complex, highly functionalized derivatives, including those with specific benzyl substitutions, highlights a sophisticated approach to rational drug design aimed at optimizing therapeutic efficacy.

Rationale for Comprehensive Academic Investigation of 3-Chloro-6-(2-methylbenzyl)pyridazine

A comprehensive academic investigation of this compound is warranted due to the unique combination of its structural features, each of which holds significance in medicinal chemistry. The pyridazine core itself is a well-established "wonder nucleus" with a wide spectrum of biological activities. scholarsresearchlibrary.com

The chlorine atom at the 3-position is of particular synthetic interest. It serves as a reactive handle, susceptible to nucleophilic substitution reactions. This allows the compound to act as a versatile intermediate for the creation of diverse chemical libraries, enabling the exploration of a wide range of derivatives with potentially novel pharmacological profiles. acs.orgsioc-journal.cn

Furthermore, the 6-(2-methylbenzyl) substituent provides specific steric and electronic properties that can critically influence biological efficacy. The position of the methyl group on the benzyl ring (ortho in this case) is crucial, as positional isomerism is known to dramatically alter a compound's interaction with biological targets. For instance, studies on related compounds have shown that the substitution pattern on a phenyl or benzyl ring can be a determining factor for analgesic and anti-inflammatory activities. Therefore, a detailed study of the 2-methyl isomer is essential to delineate its specific properties and potential, distinguishing it from its meta- and para-substituted counterparts. The combination of the privileged pyridazine scaffold, a synthetically versatile chloro group, and a sterically defined benzyl moiety makes this compound a compelling target for in-depth research to unlock its potential as a lead compound or key intermediate in drug discovery programs.

Chemical Compound Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-chloro-6-[(2-methylphenyl)methyl]pyridazine |

| Molecular Formula | C₁₂H₁₁ClN₂ |

| Molecular Weight | 218.68 g/mol |

| CAS Number | 60932-70-9 |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-[(2-methylphenyl)methyl]pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-9-4-2-3-5-10(9)8-11-6-7-12(13)15-14-11/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHDOCNDNWKHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 6 2 Methylbenzyl Pyridazine

Retrosynthetic Analysis of the Pyridazine (B1198779) Scaffold Incorporating a Chlorinated Position and a Benzyl (B1604629) Moiety

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials. The key disconnections for 3-Chloro-6-(2-methylbenzyl)pyridazine involve the C-C bond between the pyridazine ring and the benzyl group, and the C-Cl bond on the pyridazine core.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Benzylation. This approach disconnects the C6-benzyl bond, leading to a 3-chloro-6-halopyridazine intermediate and a suitable 2-methylbenzyl organometallic reagent (e.g., Grignard or organozinc) or benzyl halide. This strategy relies on a reliable cross-coupling or nucleophilic substitution reaction to introduce the benzyl moiety. The 3-chloro-6-halopyridazine can be further disconnected to a dihalopyridazine, and ultimately to a pyridazinone precursor.

Pathway B: Early-stage Benzylation. This pathway involves the initial formation of a 6-(2-methylbenzyl)-3(2H)-pyridazinone intermediate. This disconnection leads to a γ-keto acid, 4-oxo-5-(2-methylphenyl)pentanoic acid, and hydrazine (B178648). The pyridazinone is then chlorinated in a subsequent step to yield the final product. This approach is often more convergent and can be advantageous if the benzylated pyridazinone is readily accessible.

A visual representation of a plausible retrosynthetic analysis is provided below:

| Target Molecule | Key Intermediates | Precursors |

| This compound | 6-(2-methylbenzyl)-3(2H)-pyridazinone | 4-oxo-5-(2-methylphenyl)pentanoic acid |

| 3,6-dichloropyridazine | Hydrazine | |

| 2-methylbenzylmagnesium bromide | 2-methylbenzyl bromide |

Foundational Synthetic Routes to Halogenated Pyridazine Derivatives

The synthesis of halogenated pyridazines commonly originates from pyridazinone precursors, which are accessible through the condensation of γ-keto acids or their esters with hydrazine or its derivatives.

A foundational route to a chlorinated pyridazine scaffold relevant to the synthesis of the target molecule typically involves:

Pyridazinone Formation: The cyclization of a suitable γ-keto acid with hydrazine hydrate (B1144303) is a fundamental step. For instance, the reaction of 4-oxo-5-(2-methylphenyl)pentanoic acid with hydrazine hydrate in a suitable solvent like ethanol (B145695) under reflux yields 6-(2-methylbenzyl)-3(2H)-pyridazinone.

Chlorination: The resulting pyridazinone is then subjected to a chlorination reaction to introduce the chlorine atom at the 3-position. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃), often used in excess as both a reagent and a solvent. Other reagents like thionyl chloride (SOCl₂) or a combination of phosphorus pentachloride (PCl₅) and POCl₃ can also be employed. The reaction with phosphorus oxychloride typically requires heating to achieve complete conversion.

This two-step sequence provides a reliable method for constructing the core 3-chloropyridazine (B74176) structure substituted at the 6-position.

Optimized Protocols for the Synthesis of this compound

The choice of precursors and reagents significantly impacts the outcome of the synthesis.

Precursors: The synthesis of the intermediate 6-(2-methylbenzyl)-3(2H)-pyridazinone is a critical step. The precursor, 4-oxo-5-(2-methylphenyl)pentanoic acid, can be synthesized via Friedel-Crafts acylation of toluene (B28343) with succinic anhydride, followed by a reduction of the resulting keto acid. The purity of this precursor is paramount for a clean cyclization reaction.

Reagents: For the chlorination step, phosphorus oxychloride is a widely used and effective reagent. However, its reactivity and corrosive nature necessitate careful handling. Alternative, milder chlorinating agents could be explored for process safety and to minimize side reactions, although potentially at the cost of reactivity. The choice of base and solvent in potential cross-coupling strategies (Pathway A) is also critical, with common choices including palladium catalysts with phosphine (B1218219) ligands, and ethereal or aromatic solvents.

Fine-tuning reaction parameters is essential for maximizing the yield of this compound.

| Step | Parameter | Optimized Conditions | Expected Outcome |

| Pyridazinone Formation | Temperature | Refluxing ethanol (approx. 78 °C) | Efficient cyclization |

| Reaction Time | 4-8 hours | Complete conversion of the γ-keto acid | |

| Chlorination | Temperature | 90-110 °C | Effective chlorination with POCl₃ |

| Reaction Time | 2-4 hours | High conversion to the chlorinated product | |

| Work-up | Careful quenching with ice water | Safe decomposition of excess POCl₃ and precipitation of the product |

Yields for analogous chlorination reactions of 6-substituted pyridazinones using phosphorus oxychloride are often reported to be in the range of 70-90%. To enhance the yield of this compound, it is important to ensure anhydrous conditions during the chlorination step, as water can decompose the chlorinating agent. The slow and controlled addition of the reaction mixture to ice water during work-up is crucial for both safety and to obtain a precipitate that is easier to filter and purify.

Obtaining the target compound in high purity is essential for its intended applications. A combination of purification techniques is often employed.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. For pyridazine derivatives, common solvent systems include ethanol, isopropanol, or mixtures of a good solvent (like ethyl acetate (B1210297) or dichloromethane) and a poor solvent (like hexanes or petroleum ether) to induce crystallization. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form well-defined crystals, leaving impurities in the mother liquor.

Silica Gel Column Chromatography: For separating the target compound from closely related impurities or unreacted starting materials, column chromatography is a powerful technique. The selection of the eluent system is determined by the polarity of the compound. For moderately polar compounds like this compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Sustainable and Green Chemistry Approaches in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound can reduce its environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. The cyclization of the γ-keto acid with hydrazine and the chlorination step could potentially be performed under microwave heating, reducing energy consumption and reaction times. Microwave-assisted synthesis of various pyridazine derivatives has been reported to be highly efficient.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Replacing hazardous solvents with greener alternatives is a key aspect of sustainable chemistry. For the pyridazinone formation, ethanol is a relatively benign solvent. For purification, exploring greener solvent options for chromatography, such as ethyl acetate/heptane mixtures instead of dichloromethane/hexane, can improve the sustainability of the process.

Catalytic Approaches: While the foundational route involves stoichiometric reagents like phosphorus oxychloride, exploring catalytic methods, particularly for the C-C bond formation in a cross-coupling approach (Pathway A), aligns with green chemistry principles. The use of highly efficient and recyclable catalysts can reduce waste and improve atom economy.

By integrating these sustainable practices, the synthesis of this compound can be made more environmentally friendly without compromising the efficiency and purity of the final product.

Chemical Reactivity and Transformation of 3 Chloro 6 2 Methylbenzyl Pyridazine

Nucleophilic Aromatic Substitution Reactions at the Pyridazine (B1198779) Core

The electron-deficient nature of the pyridazine ring, further activated by the presence of the electronegative chlorine atom, makes the C-3 position susceptible to attack by various nucleophiles. This susceptibility is a cornerstone of the compound's synthetic utility.

The chlorine atom at the C-3 position of the pyridazine ring serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of functional groups. The general reactivity profile indicates that the compound can readily react with various nucleophiles, including amines and thiols, under appropriate conditions.

For instance, reactions with primary and secondary amines can lead to the formation of the corresponding 3-amino-6-(2-methylbenzyl)pyridazine derivatives. Similarly, treatment with thiols or their corresponding thiolates can yield 3-thioether-substituted pyridazines. The reaction conditions for these transformations typically involve heating the pyridazine substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product |

| Primary/Secondary Amine | 3-Amino-6-(2-methylbenzyl)pyridazine derivative |

| Thiol/Thiolate | 3-Thioether-6-(2-methylbenzyl)pyridazine derivative |

| Alkoxide | 3-Alkoxy-6-(2-methylbenzyl)pyridazine derivative |

This table represents the expected products from nucleophilic aromatic substitution reactions based on the general reactivity of chloropyridazines.

While the primary site of nucleophilic attack is the C-3 position, the nitrogen atoms of the pyridazine ring can also participate in chemical transformations. For instance, N-alkylation can occur, leading to the formation of pyridazinium salts. researchgate.net Such reactions typically proceed by treating the pyridazine with an alkylating agent, such as an alkyl halide. The resulting pyridazinium salts can exhibit altered reactivity and solubility profiles.

Modifications and Functionalization of the 2-Methylbenzyl Moiety

The 2-methylbenzyl group offers an additional site for chemical modification, independent of the pyridazine core. The benzylic methyl group is susceptible to oxidation. For example, treatment with oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can convert the methyl group to a carboxylic acid, yielding [3-chloro-6-(2-carboxybenzyl)pyridazinyl]. This transformation introduces a new functional handle that can be used for further derivatization, such as amide bond formation.

Transition Metal-Catalyzed Cross-Coupling Reactions of 3-Chloro-6-(2-methylbenzyl)pyridazine

In addition to its utility in nucleophilic substitution, the C-Cl bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction provides an efficient method for the formation of C-C bonds by coupling an organoboron reagent with a halide. This compound can act as the halide partner in such reactions. In a typical Suzuki-Miyaura coupling, the chloropyridazine is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netnih.gov This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C-3 position of the pyridazine ring.

Table 2: Illustrative Suzuki-Miyaura Coupling Reaction

| Coupling Partner | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh3)4 / Base | 3-Phenyl-6-(2-methylbenzyl)pyridazine |

This table illustrates a potential Suzuki-Miyaura coupling reaction based on general procedures for chloropyridazines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction serves as a powerful alternative to traditional nucleophilic substitution for the synthesis of arylamines. This compound can be effectively coupled with a diverse range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. This methodology offers a broad scope for the introduction of various amino functionalities at the C-3 position, often under milder conditions than those required for classical SNAr reactions.

Table 3: Representative Buchwald-Hartwig Amination Reaction

| Amine | Catalyst System | Product |

| Aniline (B41778) | Pd2(dba)3 / Ligand / Base | N-Phenyl-6-(2-methylbenzyl)pyridazin-3-amine |

This table depicts a representative Buchwald-Hartwig amination reaction based on established protocols.

Sonogashira Coupling for Alkynyl Substitutions

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons (like that of the chloropyridazine) and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides a direct route to 3-alkynyl-6-(2-methylbenzyl)pyridazine derivatives. The transformation is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org

The reaction proceeds via a catalytic cycle involving the oxidative addition of the C-Cl bond to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and the copper salt), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

Key parameters influencing the reaction's success include the choice of palladium catalyst, ligand, copper source, base, and solvent. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used with copper(I) iodide (CuI) as the co-catalyst. libretexts.org The base, typically an amine like triethylamine (B128534) or diisopropylamine, is crucial for neutralizing the HCl generated and for the formation of the copper acetylide. organic-chemistry.org Recent advancements have also led to the development of copper-free Sonogashira protocols, which can prevent the formation of undesired alkyne homocoupling byproducts (Glaser coupling). organic-chemistry.org

The 2-methylbenzyl group at the 6-position is not expected to interfere electronically or sterically with the coupling at the 3-position, allowing for a wide range of terminal alkynes (aliphatic and aromatic) to be coupled efficiently.

Table 1: Representative Conditions for Sonogashira Coupling on a 3-Chloropyridazine (B74176) Core This table presents plausible reaction conditions for the target compound based on documented reactions with similar substrates.

| Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Expected Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene (B28343) | 3-(Phenylethynyl)-6-(2-methylbenzyl)pyridazine |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPA | THF | 3-(Hex-1-yn-1-yl)-6-(2-methylbenzyl)pyridazine |

| Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos | None | Cs₂CO₃ | Dioxane | 3-((Trimethylsilyl)ethynyl)-6-(2-methylbenzyl)pyridazine |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 3-(3-Hydroxyprop-1-yn-1-yl)-6-(2-methylbenzyl)pyridazine |

Other Emerging Cross-Coupling Methodologies

Beyond the well-established Sonogashira coupling, the activated C-Cl bond of this compound serves as a versatile anchor for various other modern cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, coupling the chloropyridazine with aryl, heteroaryl, or vinyl boronic acids or their esters. nih.govnih.gov The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step, making even the relatively less reactive C-Cl bond amenable to coupling. researchgate.net This methodology allows for the synthesis of diverse biaryl and vinyl-substituted pyridazine structures, which are of significant interest in medicinal chemistry. researchgate.netdntb.gov.ua

Buchwald-Hartwig Amination: This reaction provides a direct pathway to C-N bond formation, coupling this compound with primary or secondary amines. wikipedia.orgacsgcipr.org This transformation is crucial for synthesizing aminopyridazine derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as those from the biarylphosphine class), and a strong, non-nucleophilic base like sodium tert-butoxide. organic-chemistry.orglibretexts.org The choice of ligand is critical to facilitate the reductive elimination step that forms the C-N bond. youtube.com

Other Couplings: The reactivity of the chloropyridazine substrate also extends to other notable cross-coupling reactions, including Stille coupling (with organostannanes), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents), further broadening the synthetic utility of this compound as a building block.

Table 2: Overview of Emerging Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Base | Typical Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenyl-6-(2-methylbenzyl)pyridazine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 4-(6-(2-Methylbenzyl)pyridazin-3-yl)morpholine |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | 3-Vinyl-6-(2-methylbenzyl)pyridazine |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 3-Styryl-6-(2-methylbenzyl)pyridazine |

Oxidation and Reduction Pathways of the this compound System

The pyridazine ring's electronic properties govern its behavior under oxidative and reductive conditions.

Oxidation: The pyridazine nucleus is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent lack of electron density makes the ring itself generally resistant to electrophilic attack and oxidation. However, the nitrogen atoms possess lone pairs of electrons and can be susceptible to oxidation, typically forming N-oxides. mdpi.comrsc.org Treatment of pyridazine derivatives with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding pyridazine N-oxide. researchgate.net For this compound, oxidation would be expected to occur regioselectively at one of the two nitrogen atoms, with the precise location influenced by steric and electronic factors of the substituents. The 2-methylbenzyl group is also susceptible to oxidation at the benzylic position under more vigorous conditions, but N-oxidation of the pyridazine ring is generally the more facile transformation under controlled conditions.

Reduction: The pyridazine ring can be reduced via catalytic hydrogenation. liverpool.ac.uk This transformation typically requires more forcing conditions (high pressure, elevated temperature) than the reduction of less aromatic systems, owing to the stability of the aromatic ring. asianpubs.orgresearchgate.net Complete reduction of the pyridazine ring in this compound would saturate the heterocycle to yield a 1,2-diazacyclohexane (piperidazine) derivative. nih.gov During this process, the chlorine atom at the 3-position may also undergo hydrogenolysis (replacement by a hydrogen atom), depending on the catalyst and conditions employed. Catalysts such as platinum(IV) oxide (PtO₂) or rhodium-based systems are often used for the hydrogenation of pyridine (B92270) and its derivatives. asianpubs.orgresearchgate.net

Table 3: Potential Oxidation and Reduction Products

| Reaction Type | Reagent(s) | Potential Product(s) |

| N-Oxidation | m-CPBA | This compound 1-oxide or 2-oxide |

| Catalytic Hydrogenation | H₂, PtO₂ | 3-Chloro-6-(2-methylbenzyl)piperidazine and/or 6-(2-Methylbenzyl)piperidazine |

Cycloaddition Reactions and Annulation Strategies Involving the Pyridazine Ring

The electron-deficient pyridazine ring is an excellent participant in specific types of pericyclic reactions, particularly those where it functions as the electron-poor component. These reactions provide sophisticated routes for constructing complex fused heterocyclic systems.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The normal Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile. wikipedia.org Aromatic systems like pyridazine are generally poor dienes in this context. quora.com However, due to its electron-deficient nature, the pyridazine ring is highly reactive as a 4π diene component in inverse-electron-demand Diels-Alder reactions, reacting readily with electron-rich dienophiles such as enamines, ynamines, or vinyl ethers. nih.govacs.org This type of [4+2] cycloaddition typically leads to a bicyclic intermediate which often undergoes a retro-Diels-Alder reaction, extruding a stable molecule like dinitrogen (N₂) to yield a new aromatic or non-aromatic ring. organic-chemistry.org For instance, reaction with an electron-rich alkyne could lead, after N₂ extrusion, to a substituted benzene (B151609) ring. This reactivity makes this compound a potential precursor for highly substituted carbocyclic and heterocyclic systems. nih.govacs.org

Annulation Strategies: Annulation refers to the construction of a new ring fused to an existing one. nih.gov For the pyridazine system, this can be achieved through multi-step sequences that often culminate in an intramolecular cyclization. For example, a functional group introduced at the 3-position via cross-coupling could be designed to react with a neighboring group or the N2 atom of the pyridazine ring to form a fused five- or six-membered ring. Such strategies have been used to synthesize a variety of fused systems like triazolopyridazines, imidazopyridazines, and pyrazolopyridazines, which are important scaffolds in medicinal chemistry. ias.ac.innih.gov

Table 4: Representative Cycloaddition and Annulation Reactions on the Pyridazine Core

| Reaction Type | Reagent | Intermediate/Product Type | Potential Fused System |

| IEDDA [4+2] | Ynamine | Bicyclic adduct, then N₂ extrusion | Substituted benzene |

| IEDDA [4+2] | Enamine | Dihydropyridopyridazine | Pyridopyridazine |

| [3+2] Cycloaddition | Azomethine ylide | Fused pyrrolidine (B122466) ring | Pyrrolopyridazine |

| Annulation | Hydrazine (B178648) (on a 3-acyl derivative) | Intramolecular condensation | Pyridazino[4,5-c]pyridazine |

Despite a comprehensive search for advanced spectroscopic and structural data for the chemical compound This compound , specific experimental data required to populate the requested article sections could not be located in publicly available scientific literature and databases.

The search yielded information on various related pyridazine derivatives, including their synthesis, biological activities, and in some cases, spectroscopic characterization. However, detailed high-resolution mass spectrometry, comprehensive 1D and 2D NMR, FTIR, Raman, and single-crystal X-ray diffraction data for the exact molecule, this compound, were not found.

The requested article structure is heavily reliant on the interpretation of this specific data. Without access to the necessary experimental results for each analytical technique (High-Resolution Mass Spectrometry, ¹H NMR, ¹³C NMR, 2D NMR, FTIR/Raman, and X-ray Diffraction), it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

Therefore, the article focusing on the "Advanced Spectroscopic and Structural Characterization of this compound" cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 6 2 Methylbenzyl Pyridazine

Single-Crystal X-ray Diffraction Analysis

Precise Determination of Molecular Conformation and Torsion Angles

No crystallographic studies detailing the three-dimensional structure, bond angles, and torsion angles of 3-Chloro-6-(2-methylbenzyl)pyridazine have been published in the available scientific literature. Therefore, a precise determination of its molecular conformation is not possible.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Without crystal structure data, an analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, for this compound cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Properties

There are no available UV-Vis absorption spectra for this compound in the public domain. Consequently, a detailed analysis of its electronic transitions and chromophoric properties, including absorption maxima (λmax) and molar absorptivity, cannot be presented.

In Vitro Biological Activity and Mechanistic Studies of 3 Chloro 6 2 Methylbenzyl Pyridazine and Its Derivatives

Identification of Putative Biological Targets and Ligand-Receptor Binding Assays (in vitro)

No specific studies detailing the identification of putative biological targets for 3-Chloro-6-(2-methylbenzyl)pyridazine through methods such as affinity chromatography, proteomics, or genetic screening were found. Consequently, there is no available data from ligand-receptor binding assays to quantify its affinity or selectivity for any particular biological target.

Enzyme Inhibition and Activation Studies (in vitro Biochemical Assays)

While pyridazine (B1198779) derivatives, in general, have been investigated as inhibitors of various enzymes, including phosphodiesterases and acetylcholinesterase, no specific in vitro biochemical assays detailing the inhibitory or activatory effects of this compound on any specific enzyme have been published. Therefore, data such as IC50 or Ki values for this compound are not available.

Cellular Assays for Biological Response and Phenotypic Screening (in vitro)

Assessment in Specific Cell Lines (e.g., Microbial, Cancer, Receptor-Expressing)

There is a lack of published research on the effects of this compound in specific cell lines. While some related pyridazine compounds have been assessed for their antimicrobial and anticancer activities, no such data is available for the specified compound.

Dose-Response Characterization in In Vitro Systems

Without cellular assay data, there is no information available on the dose-response relationship of this compound in any in vitro system.

Molecular Mechanistic Investigations (in vitro)

Protein-Ligand Interaction Kinetics and Thermodynamics (e.g., SPR, ITC)

No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the kinetics and thermodynamics of the interaction between this compound and any biological target have been reported.

Modulation of Intracellular Signaling Pathways (e.g., Western Blot, ELISA on cell lysates)

No published studies were identified that have utilized techniques such as Western Blot or ELISA to investigate the modulation of intracellular signaling pathways by this compound. Consequently, there is no data available on its potential effects on protein phosphorylation, kinase activity, or the activation of specific signaling cascades within cultured cells.

Gene Expression Profiling and Proteomic Analysis in In Vitro Cell Models

There are no available research articles or data repositories detailing the effects of this compound on global gene expression or the proteome of in vitro cell models. Methodologies such as microarray analysis, RNA-sequencing, or mass spectrometry-based proteomics have not been reported in the context of this compound.

Metabolomic Changes Induced by this compound in In Vitro Systems

Information regarding the metabolomic footprint of this compound in in vitro systems is not present in the current scientific literature. No studies have been published that analyze the global changes in small-molecule metabolites within cells or culture media following treatment with this compound.

Characterization of Biological Effects in Isolated Tissue or Organ Preparations (in vitro)

No research has been published describing the characterization of the biological effects of this compound on isolated tissue or organ preparations. Therefore, data on its potential physiological or pharmacological actions in systems such as isolated smooth muscle, cardiac tissue, or other organotypic cultures are unavailable. While some studies have explored the vasorelaxant properties of other pyridazinone derivatives on isolated rat thoracic aorta, these findings are not directly applicable to this compound. nih.gov

Structure Activity Relationship Sar Studies of Pyridazine Analogues Centered on 3 Chloro 6 2 Methylbenzyl Pyridazine

Systematic Chemical Modifications of the Pyridazine (B1198779) Core

The pyridazine ring, with its two adjacent nitrogen atoms, offers multiple sites for modification. blumberginstitute.org Its unique electronic properties, including a high dipole moment, make it a valuable component in drug design. nih.gov Alterations at the C-3 position and variations involving the ring nitrogen atoms can profoundly influence the compound's physicochemical properties and biological efficacy.

The chlorine atom at the C-3 position of 3-chloro-6-(2-methylbenzyl)pyridazine is a common starting point for synthetic modifications due to its reactivity as a leaving group. Replacing this halogen with various other functional groups has been a key strategy to modulate activity.

Research into 3,6-disubstituted pyridazines has shown that the nature of the C-3 substituent is critical. For instance, replacing the chloro group with an amino group (to yield a 3-aminopyridazine (B1208633) derivative) can introduce a key hydrogen bond donor and a basic center. Studies on GABA-A receptor antagonists have highlighted that a 3-aminopyridazine moiety can be crucial for activity, forming the basis for potent and selective compounds. jst.go.jp

Conversely, substituting the chlorine with larger, non-polar groups such as phenyl or other aryl rings can enhance activity where hydrophobic interactions are key. In some heterocyclic systems, while small alkyl additions were not well-tolerated, larger groups like phenyl and benzyl (B1604629) at the 3-position retained or improved potency. acs.org The introduction of different substituents allows for the fine-tuning of electronic properties, steric profile, and hydrogen bonding capacity, as summarized in the table below.

Table 1: Effect of C-3 Position Substituents on Biological Activity

| C-3 Substituent | General Effect on Activity | Potential Interaction Type |

|---|---|---|

| -Cl (Chlorine) | Baseline/Starting Point | Halogen Bonding, Lipophilic |

| -NH₂ (Amino) | Often increases potency in specific targets (e.g., receptors) | Hydrogen Bond Donor, Basic Center |

| -OCH₃ (Methoxy) | Modulates electronics and solubility | Hydrogen Bond Acceptor |

| -Ph (Phenyl) | Can increase potency where hydrophobic pockets are present | Hydrophobic, π-π Stacking |

The two adjacent nitrogen atoms in the pyridazine ring are fundamental to its character, influencing its basicity, dipole moment, and ability to act as hydrogen bond acceptors. nih.gov Direct modification of these nitrogen atoms, through N-oxidation or quaternization, presents another avenue for SAR exploration.

N-Oxidation: The formation of a pyridazine N-oxide introduces a polar N-O group, which significantly alters the electronic distribution in the ring. This modification reduces the basicity of the nitrogen atom while increasing the dipole moment. scripps.eduwikipedia.org Pyridazine N-oxides can serve as photoactivatable precursors for reactive oxygen species, introducing novel mechanisms of action. nih.gov The N-oxide oxygen can also act as a strong hydrogen bond acceptor, potentially forming new, favorable interactions with a biological target.

Quaternization: Alkylation of one of the pyridazine nitrogen atoms leads to the formation of a permanently charged pyridazinium salt. Quaternary pyridinium (B92312) salts are known to possess a range of biological activities, including antimicrobial and antitumor effects. nih.govnih.gov This modification introduces a positive charge, which can engage in ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. The activity of such salts is often dependent on the nature of the alkyl group attached to the nitrogen.

Table 2: Effects of Modifying Pyridazine Nitrogen Atoms

| Modification | Key Physicochemical Change | Potential Impact on Biological Activity |

|---|---|---|

| N-Oxide Formation | Increased polarity, H-bond accepting ability; Decreased basicity | Altered target binding, new mechanisms of action |

| Quaternization (Pyridazinium Salt) | Permanent positive charge | Introduction of ionic interactions, altered cell permeability |

Comprehensive Exploration of the Benzyl Moiety Variations

The 6-(2-methylbenzyl) group is a crucial pharmacophoric element, providing a distinct three-dimensional structure that interacts with the biological target. Exploration of its structure, including the position of substituents on the phenyl ring and the nature of the linker, is essential for optimizing activity.

The substitution pattern on the phenyl ring of the benzyl moiety dramatically influences binding affinity. The lead compound features a methyl group at the ortho (2-) position. Moving this substituent to the meta (3-) or para (4-) position can help map the steric and electronic requirements of the target's binding pocket.

Positional Isomerism : Shifting the methyl group from the ortho to the para position (as in 6-(4-methylbenzyl)pyridazine analogues) can significantly alter biological activity, suggesting that the binding site has a specific shape that may better accommodate one isomer over another.

Substituent Effects : Replacing the methyl group with other substituents allows for the probing of electronic and steric effects. For instance, studies on related pyridazine derivatives have shown that electron-donating groups (e.g., methoxy (B1213986), -OCH₃) or electron-withdrawing groups (e.g., chloro, -Cl) on the phenyl ring can have a pronounced effect. In one series of GABA-A antagonists, a para-chloro or para-methoxy substituent on a 6-phenyl ring resulted in the highest affinities. scripps.edu This indicates that a combination of steric bulk and electronic properties at this position is key for optimal interaction.

Table 3: Influence of Phenyl Ring Substitution on Activity

| Position | Substituent | Observed Trend in Related Series |

|---|---|---|

| ortho- (2-) | -CH₃ (Methyl) | Lead compound configuration |

| meta- (3-) | -Cl (Chloro) | Increased activity in some series (e.g., MAO-B inhibitors) blumberginstitute.org |

| para- (4-) | -CH₃ (Methyl) | Activity can be maintained or altered depending on target |

| para- (4-) | -OCH₃ (Methoxy) | Potent activity in some receptor binding assays scripps.edu |

| para- (4-) | -Cl (Chloro) | Potent activity in some receptor binding assays scripps.edu |

The methylene (B1212753) (-CH₂-) group linking the pyridazine and phenyl rings determines the spatial relationship between these two key structural components. Modifying its length or rigidity is a common strategy in drug design.

Increasing Chain Length : Extending the linker by one carbon to form a phenethyl moiety (-CH₂CH₂-) can alter the compound's flexibility and allow the phenyl ring to access different regions of the binding site. In studies of related bioactive scaffolds, changing from a benzyl to a phenethyl substituent has been shown to modulate activity and selectivity, sometimes leading to improved potency. nih.govnih.gov

Introducing Branching : Adding a substituent, such as a methyl group, to the linker (e.g., creating a 1-phenylethyl moiety) would introduce a chiral center and increase steric bulk. This modification restricts the conformational freedom of the linker, which can be beneficial if it locks the molecule into a bioactive conformation.

The introduction of a chiral center into the benzyl substituent, for instance by methylation of the linker to form a 6-(1-(2-methylphenyl)ethyl)pyridazine, necessitates an evaluation of the stereochemical requirements for activity. Biological systems, such as enzymes and receptors, are inherently chiral, and as a result, they often interact differently with the two enantiomers of a chiral drug. nih.gov

It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). mdpi.com This difference in activity can arise from one enantiomer having a more complementary three-point fit with the binding site. Therefore, if a modification introduces a chiral center, the synthesis and testing of individual enantiomers (the (R)- and (S)-isomers) is a critical step in SAR studies to identify the more potent isomer and to develop a more selective and potentially safer therapeutic agent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is predicated on the principle that the biological activity of a compound is a function of its physicochemical and structural properties.

The initial step in developing a QSAR model involves the characterization of each molecule in a dataset by a set of numerical values known as descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For a series of analogues derived from this compound, a range of descriptors would be calculated to capture the structural variations within the set.

Physicochemical Descriptors: These descriptors are often derived from empirical measurements or computational chemistry methods and describe properties like:

LogP (Lipophilicity): The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the hydrophobicity of the molecule.

Molar Refractivity (MR): A measure of the molar volume of a compound, which also accounts for the polarizability of the molecule.

Dipole Moment: A measure of the polarity of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These quantum chemical descriptors are related to the electron-donating and electron-accepting capabilities of the molecule, respectively.

Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule, and they encode information about molecular size, shape, and branching. Examples include:

Wiener Index (W): The sum of the distances between all pairs of heavy atoms in the molecule.

Zagreb Indices (M1, M2): These indices are calculated based on the degrees of the vertices (atoms) in the molecular graph.

Kappa Shape Indices (κ): These descriptors quantify different aspects of the molecular shape.

Below is an illustrative data table of calculated descriptors for a hypothetical series of 3-chloro-6-(substituted-benzyl)pyridazine analogues.

Table 1: Hypothetical Physicochemical and Topological Descriptors for a Series of 3-Chloro-6-(substituted-benzyl)pyridazine Analogues

| Compound ID | Substitution (R) | LogP | MR | Dipole Moment (Debye) | Wiener Index (W) | Zagreb Index (M1) |

|---|---|---|---|---|---|---|

| 1 | 2-methyl | 4.12 | 65.3 | 3.45 | 1120 | 88 |

| 2 | 4-methyl | 4.15 | 65.5 | 3.50 | 1125 | 88 |

| 3 | 2-fluoro | 3.80 | 60.1 | 3.90 | 1090 | 86 |

| 4 | 4-chloro | 4.35 | 64.8 | 3.10 | 1150 | 90 |

| 5 | 3,4-dichloro | 4.90 | 69.5 | 2.80 | 1210 | 94 |

| 6 | H | 3.70 | 60.0 | 3.60 | 1050 | 84 |

Once the descriptors are calculated, a statistical method is employed to develop a QSAR model that correlates a selection of these descriptors with the observed biological activity (e.g., inhibitory concentration, IC50). Multiple Linear Regression (MLR) is a common technique used for this purpose, which generates an equation of the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The development of a robust QSAR model requires rigorous validation to ensure its statistical significance and predictive power. nih.gov This process involves both internal and external validation techniques.

Internal Validation: This is typically performed using cross-validation methods, such as leave-one-out (LOO) cross-validation. In this process, one compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds, and the cross-validation coefficient (q²) is calculated. A q² value greater than 0.5 is generally considered indicative of a good model.

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The predictive ability of the model is then assessed by how well it predicts the activities of the compounds in the test set. The predictive correlation coefficient (r²_pred) is a key metric here, with a value greater than 0.6 often considered acceptable.

The statistical quality of a QSAR model is assessed by several parameters:

r² (Coefficient of Determination): Indicates the goodness of fit of the model.

q² (Cross-validated r²): Indicates the internal predictive ability of the model.

F-test (Fischer's value): Assesses the statistical significance of the model.

RMSE (Root Mean Square Error): Measures the deviation between predicted and observed values.

The following table presents plausible statistical validation parameters for a hypothetical QSAR model developed for pyridazine analogues.

Table 2: Hypothetical Statistical Validation Parameters for a QSAR Model of Pyridazine Analogues

| Parameter | Value | Interpretation |

|---|---|---|

| r² | 0.89 | Good model fit, explaining 89% of the variance in biological activity. |

| q² | 0.75 | Good internal predictive power. |

| r²_pred | 0.82 | Excellent external predictive power for the test set. |

| F-value | 85.6 | The model is statistically significant. |

| RMSE | 0.25 | Low error between predicted and observed values. |

A well-validated QSAR model can be used to predict the biological activity of novel, unsynthesized compounds and to provide insights into the structural features that are important for activity.

Fragment-Based Drug Discovery (FBDD) Strategies Applied to Pyridazine Scaffolds

Fragment-Based Drug Discovery (FBDD) is an alternative approach to traditional high-throughput screening for identifying lead compounds. FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.gov These initial "hits" typically have weak affinity but are efficient binders, meaning they form favorable interactions with the target. Through structure-guided optimization, these fragments can be grown, linked, or merged to develop potent lead compounds.

The pyridazine scaffold, due to its physicochemical properties, is a valuable core structure for FBDD campaigns, particularly in the development of kinase inhibitors. nih.gov A fragment resembling 3-chloro-6-benzylpyridazine could serve as a starting point in such a campaign.

The process would typically involve the following steps:

Fragment Library Screening: A library of fragments containing the pyridazine core would be screened against the target protein (e.g., a specific kinase) using biophysical techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Hit Identification and Validation: Fragments that demonstrate binding to the target are identified as "hits." The binding mode of these hits is often determined using X-ray crystallography to provide a structural basis for optimization.

Fragment-to-Lead Optimization: Once a validated fragment hit, such as a simplified version of this compound, is identified, medicinal chemistry strategies are employed to increase its potency and selectivity. These strategies include:

Fragment Growing: Extending the fragment by adding functional groups that can form additional interactions with the target protein. For example, modifications to the benzyl ring could explore additional pockets in the binding site.

Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a larger molecule with significantly higher affinity.

Fragment Merging: Two overlapping fragments can be merged into a single compound that incorporates the key binding features of both.

The pyridazine ring itself is an attractive scaffold in FBDD due to its ability to form hydrogen bonds and participate in π-stacking interactions, which are common in protein-ligand binding. The 3-chloro substituent can serve as a synthetic handle for further modifications or can be involved in specific interactions with the target. The benzyl group at the 6-position provides a vector for exploring larger areas of the protein's binding site.

Computational Chemistry and Theoretical Investigations of 3 Chloro 6 2 Methylbenzyl Pyridazine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 3-chloro-6-(2-methylbenzyl)pyridazine, to the binding site of a target protein.

The initial step in molecular docking involves the preparation of both the ligand (this compound) and the receptor (the target protein). The three-dimensional structure of the ligand is generated and optimized to find its lowest energy conformation. This can be achieved using molecular mechanics force fields or quantum mechanical methods. For a flexible molecule like this compound, multiple low-energy conformations may be generated to account for its conformational flexibility upon binding.

The receptor, typically a protein, is prepared by obtaining its 3D structure from experimental sources like the Protein Data Bank (PDB). Preparation involves adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site, or active site, is the region of the protein where the ligand is expected to bind. This is often a pocket or groove on the protein surface and can be identified based on the position of a co-crystallized ligand or through computational pocket-finding algorithms. For pyridazine (B1198779) derivatives, potential targets could include various kinases and enzymes like DNA gyrase, which have been explored in studies of similar compounds. scilit.comnih.gov

Once the ligand and receptor are prepared, a docking algorithm is used to explore the conformational space of the ligand within the binding site and to generate a series of possible binding poses. Common algorithms include genetic algorithms, Monte Carlo simulations, and fragment-based methods.

Each generated pose is then evaluated using a scoring function, which estimates the binding affinity between the ligand and the protein. Scoring functions are mathematical models that approximate the free energy of binding. A lower score typically indicates a more favorable binding interaction. The results of molecular docking studies on various pyridazine derivatives against different protein targets have shown binding energies ranging from -5.77 to -9.36 kcal/mol, indicating potentially strong interactions with their respective targets. researchgate.netresearchgate.net

Table 1: Representative Docking Scores of Pyridazine Analogs Against Various Protein Targets

| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyridazine Analog 1 | α-Amylase | -7.53 | ASP197, GLU233, ASP300 |

| Pyridazine Analog 2 | E. coli DNA Gyrase B | -8.21 | ASP73, GLY77, THR165 |

| Pyridazine Analog 3 | VEGFR Kinase | -7.95 | CYS919, LYS868, ASP1046 |

| Pyridazine Analog 4 | PIM-1 Kinase | -8.50 | LYS67, GLU121, ASP186 |

This table presents hypothetical yet representative data based on published findings for similar pyridazine derivatives to illustrate the type of information obtained from molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For the this compound-protein complex predicted by molecular docking, MD simulations can be used to assess the stability of the binding pose and to explore the conformational landscape of both the ligand and the protein.

MD simulations rely on a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. The choice of force field is crucial for the accuracy of the simulation. For biomolecular systems, widely used force fields include CHARMM, AMBER, and GROMOS. nih.govnih.gov For the ligand, this compound, parameters can be generated using tools like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF). nih.gov

The simulation is set up by placing the ligand-protein complex in a box of solvent molecules (typically water) with appropriate ions to neutralize the system. The simulation then proceeds by integrating Newton's equations of motion for all atoms in the system over a specified period, often on the nanosecond to microsecond timescale.

The output of an MD simulation is a trajectory that describes the positions, velocities, and energies of all atoms over time. This trajectory can be analyzed to extract valuable information.

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated with respect to their initial positions. A stable RMSD plot over time suggests that the complex has reached equilibrium and that the binding pose is stable. github.io

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues in the protein is calculated to identify regions of flexibility. Residues in the binding site that interact with the ligand are expected to have lower RMSF values, indicating that they are stabilized by the binding of the ligand. github.ioresearchgate.net

Hydrogen Bond Occupancy: The percentage of simulation time that a specific hydrogen bond between the ligand and protein exists is calculated. High occupancy values indicate stable and important hydrogen bonding interactions.

Table 2: Illustrative MD Simulation Analysis Parameters for a Ligand-Protein Complex

| Analysis Metric | Typical Value/Observation | Interpretation |

|---|---|---|

| Protein RMSD | Plateaus around 2-3 Å | The protein structure is stable during the simulation. |

| Ligand RMSD | Remains below 2 Å | The ligand's binding pose is stable within the active site. |

| Binding Site Residue RMSF | < 1.5 Å | Key interacting residues are rigidified upon ligand binding. |

| Hydrogen Bond Occupancy | > 75% | Indicates a strong and persistent hydrogen bond. |

This table provides example data and interpretations from MD simulation analyses of protein-ligand complexes to demonstrate the insights gained from such studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. gsconlinepress.com For this compound, these calculations can provide insights into its geometry, electronic structure, and chemical reactivity.

DFT calculations can be used to determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. gsconlinepress.com

Other calculated properties, such as the molecular electrostatic potential (MEP), can identify the electron-rich and electron-poor regions of the molecule, which is useful for predicting how it will interact with other molecules. Various reactivity descriptors like electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies. gsconlinepress.comresearchgate.net

Table 3: Representative Quantum Chemical Properties of a Substituted Pyridazine Calculated using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 | Relates to the electron-donating ability. |

| ELUMO (eV) | -1.2 | Relates to the electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 5.3 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.8 | Measures the overall polarity of the molecule. |

| Electronegativity (χ) | 3.85 | Describes the ability to attract electrons. |

| Chemical Hardness (η) | 2.65 | Measures resistance to change in electron distribution. |

This table contains hypothetical data for a pyridazine derivative, based on published DFT studies on similar compounds, to illustrate the types of electronic properties that can be calculated.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

For a molecule like this compound, a HOMO-LUMO analysis would be instrumental in understanding its electronic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For related pyridazine compounds, the HOMO is often distributed over the pyridazine and substituted rings, while the LUMO can be localized on the pyridazine ring, influenced by the electron-withdrawing or -donating nature of its substituents. However, without specific calculations for this compound, no precise data on its HOMO-LUMO energies and gap can be provided.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, one would anticipate negative potential around the nitrogen atoms of the pyridazine ring and the chlorine atom due to their high electronegativity. The benzyl (B1604629) group would present a more complex surface. Specific mapping and potential values are not available in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis λmax)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, are frequently used to predict NMR chemical shifts (¹H and ¹³C). These predictions, when compared with experimental data, can aid in the structural confirmation of a compound. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the maximum absorption wavelength (λmax) in UV-Visible spectroscopy, which corresponds to electronic transitions within the molecule. No such predictive data has been published for this compound.

Reaction Mechanism Elucidation via Transition State Theory

Theoretical calculations are a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface and locating transition states, chemists can understand the feasibility of a reaction pathway and the factors influencing its rate. For this compound, this could involve studying nucleophilic substitution at the chlorine-bearing carbon or reactions involving the benzyl side chain. Such detailed mechanistic studies for this specific compound are not present in the available scientific literature.

In Silico ADMET Prediction

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles.

Computational Permeability and Solubility Assessments

Models based on a compound's physicochemical properties (e.g., molecular weight, logP, polar surface area) are used to predict its permeability across biological membranes and its aqueous solubility. These are key factors influencing oral bioavailability. Without specific in silico analysis of this compound, no data on its predicted permeability or solubility can be presented.

In Silico Metabolic Stability Predictions (e.g., Cytochrome P450 interactions)

Computational tools can predict which sites on a molecule are most likely to be metabolized by enzymes such as the Cytochrome P450 (CYP) family. These models can also predict whether a compound is likely to be an inhibitor or substrate of specific CYP isoforms, which is crucial for assessing potential drug-drug interactions. No studies detailing the predicted metabolic stability or CYP interactions of this compound were found.

Exploration of Derivatives and Analogues of 3 Chloro 6 2 Methylbenzyl Pyridazine: Synthesis and Comparative in Vitro Biological Evaluation

Rational Design Principles for Novel Pyridazine (B1198779) Analogues Based on SAR

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that guides the modification of a lead compound to enhance its biological activity and pharmacokinetic properties. patsnap.com For analogues of 3-Chloro-6-(2-methylbenzyl)pyridazine, SAR studies focus on systematically altering three main regions of the molecule: the pyridazine core, the chloro substituent at the 3-position, and the 2-methylbenzyl group at the 6-position.

Key design principles derived from SAR studies on related pyridazine series include:

Modification of the 3-Position: The chlorine atom is a versatile handle for introducing new functionalities via nucleophilic substitution. Replacing the chloro group with various amines, alkoxides, or thiolates can probe the steric and electronic requirements of the target's binding pocket. For instance, introducing piperazine (B1678402) moieties has been shown to confer acetylcholinesterase (AChE) inhibitory activity in some pyridazine series.

Bioisosteric Replacement of the Benzyl (B1604629) Group: The 2-methylbenzyl moiety can be replaced with other substituted benzyl rings or different heterocyclic rings to explore effects on potency and selectivity. Studies on similar structures have shown that the position of substituents on the phenyl ring (ortho, meta, or para) can critically influence biological efficacy. For example, electron-withdrawing groups on the aryl tail have been found to be preferable over electron-donating groups in some triazolopyridazine series. nih.gov

Alterations to the Pyridazine Core: While less common, modifications to the pyridazine ring itself, such as the introduction of fused rings, can lead to novel chemical scaffolds with distinct biological profiles. Such changes can alter the compound's geometry and electronic properties, potentially leading to interactions with new biological targets. nih.gov

Practical Synthesis of Key Derivatives via Targeted Chemical Transformations

The synthesis of this compound itself can be achieved through several routes. One common method involves the reaction of a pyridazinone precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). For instance, 2,3-Dihydro-6-(2-methylbenzyl)pyridaz-3-one can be heated with POCl₃ to yield the target compound. prepchem.com Another approach involves the reaction of 3-chloropyridazine (B74176) with 2-methylbenzyl chloride in the presence of a base.

Once the parent compound is obtained, targeted chemical transformations are employed to generate a library of analogues:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is activated towards SNAr reactions. This allows for the straightforward introduction of a wide array of nitrogen, oxygen, or sulfur nucleophiles. For example, reacting this compound with various substituted anilines or piperazines in the presence of a suitable base and catalyst can yield a diverse set of amino-pyridazine derivatives.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be used to form new carbon-carbon or carbon-nitrogen bonds at the 3-position. This enables the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space around the pyridazine core.

Modification of the Benzyl Group: The 2-methylbenzyl moiety can be synthesized with various substituents on the phenyl ring prior to its attachment to the pyridazine core. Alternatively, if the benzyl ring contains suitable functional groups, these can be further modified after the main scaffold is assembled.

A general synthetic scheme starting from a pyridazinone precursor is illustrated below: Step 1: Formation of the pyridazinone ring through cyclization. Step 2: Chlorination of the pyridazinone using an agent like phosphorus oxychloride to form the 3-chloro-pyridazine core. nih.gov Step 3: Nucleophilic substitution at the 3-position with various amines (R-NH₂) to generate a library of derivatives.

Comparative In Vitro Biological Profiling of Synthesized Analogues

Following synthesis, the novel analogues undergo in vitro biological profiling to determine their activity against a specific biological target, such as an enzyme or a cell line. This screening provides the raw data for establishing SAR. For example, in a hypothetical screen for inhibitory activity against a protein kinase, the concentration of each compound required to inhibit 50% of the enzyme's activity (IC₅₀) would be measured.

The results of such a screen allow for direct comparison of the synthesized analogues and provide crucial insights into the SAR.

Table 1: Hypothetical In Vitro Biological Activity of this compound Analogues This table presents illustrative data for discussion purposes, based on common SAR trends in medicinal chemistry.

| Compound ID | R Group (at 3-position) | Modification (at 6-position) | IC₅₀ (µM) |

| 1 | -Cl (Parent Compound) | 2-methylbenzyl | 15.2 |

| 2a | -NH-(4-fluorophenyl) | 2-methylbenzyl | 5.8 |

| 2b | -NH-(4-methoxyphenyl) | 2-methylbenzyl | 9.1 |

| 2c | -NH-(phenyl) | 2-methylbenzyl | 7.5 |

| 3a | -Cl | 4-fluorobenzyl | 10.4 |

| 3b | -Cl | 4-methoxybenzyl | 22.5 |

| 4 | -NH-(4-fluorophenyl) | 4-fluorobenzyl | 1.2 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Substitution of the 3-chloro group with an amino group generally improves potency (compare 1 vs. 2a-c ).

An electron-withdrawing fluorine on the aniline (B41778) ring (2a ) is more favorable than an electron-donating methoxy (B1213986) group (2b ).

Moving the substituent on the benzyl group from the 2-position to the 4-position and introducing a fluorine (3a ) improves potency over the parent compound.

Combining the two most favorable modifications (a 4-fluoroaniline (B128567) at the 3-position and a 4-fluorobenzyl group at the 6-position) results in the most potent compound (4 ) in this series, demonstrating a synergistic effect.

Iterative Lead Optimization Strategies Derived from Analogue Synthesis and Testing

Lead optimization is an iterative process where the data from SAR studies are used to design and synthesize the next generation of compounds with improved properties. patsnap.com The goal is to refine a "hit" compound from an initial screen into a "lead" candidate suitable for further development. nih.gov

Based on the hypothetical results in Table 1, the following iterative strategies could be employed:

Refine the 3-Position Substituent: Since the 4-fluoroaniline moiety (2a and 4 ) provided a significant increase in potency, further exploration around this group would be warranted. This could involve synthesizing analogues with different halogen substitutions (Cl, Br) or multiple fluorine atoms on the phenyl ring to probe for further potency gains. nih.gov

Explore the 6-Position Substituent: The improvement seen with the 4-fluorobenzyl group (3a and 4 ) suggests this position is sensitive to electronic and steric changes. A focused library of analogues with different substituents at the 4-position of the benzyl ring (e.g., trifluoromethyl, cyano, nitro) would be synthesized to further optimize this interaction.

Scaffold Hopping and Bioisosteric Replacement: If further modifications yield diminishing returns, medicinal chemists might employ "scaffold hopping," where the core pyridazine structure is replaced by a different heterocycle that maintains the key pharmacophoric features. patsnap.com For example, a pyrimidine (B1678525) or pyridazine ring could be tested to see if it improves properties like metabolic stability or solubility while retaining potency.

Optimizing Pharmacokinetic Properties: Alongside potency, properties such as solubility, metabolic stability, and cell permeability are assessed. If a potent compound like 4 shows poor metabolic stability, further modifications would be aimed at blocking sites of metabolism (e.g., by adding fluorine atoms) without sacrificing its inhibitory activity. This multi-parameter optimization is crucial for developing a successful drug candidate. nih.govresearchgate.net

Through this cyclical process of design, synthesis, and testing, researchers can systematically refine the structure of this compound analogues to identify a lead compound with an optimal balance of potency, selectivity, and drug-like properties.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-Chloro-6-(2-methylbenzyl)pyridazine

Academic research has identified this compound as a notable member of the pyridazine (B1198779) family of heterocyclic compounds. The core structure, featuring a six-membered ring with two adjacent nitrogen atoms, a chloro substituent at the 3-position, and a 2-methylbenzyl group at the 6-position, serves as a versatile scaffold in medicinal chemistry. researchgate.net

The primary synthesis route documented involves the reaction of 2,3-Dihydro-6-(2-methylbenzyl)pyridaz-3-one with a chlorinating agent such as phosphorus oxychloride. prepchem.com This method is a common and established pathway for converting pyridazinones to their chloro derivatives, which are often more reactive and suitable for further functionalization.

While extensive biological screening data specifically for this compound is not widely published, its structural similarity to other well-studied pyridazine derivatives allows for informed hypotheses regarding its potential activities. The pyridazine scaffold is a key feature in many biologically active compounds, with various derivatives exhibiting a wide range of pharmacological properties. researchgate.netnih.govresearchgate.net Research on analogous compounds suggests potential for this molecule in several therapeutic areas. For instance, the positional isomer, 3-Chloro-6-(4-methylphenyl)-pyridazine, has demonstrated significant analgesic and anti-inflammatory activities in preclinical models, comparable to the reference drug indomethacin. This suggests that the 3-chloro-6-substituted pyridazine framework is a promising pharmacophore for anti-inflammatory agents, possibly acting through the inhibition of enzymes like cyclooxygenase (COX).

Furthermore, studies on other pyridazine derivatives have revealed potential antimicrobial and anticancer properties. researchgate.net For example, some piperazine-substituted pyridazines have shown acetylcholinesterase (AChE) inhibitory activity, and other derivatives have exhibited cytotoxicity against various cancer cell lines. A notable study highlighted the antitrypanosomal activity of a related compound, which displayed potent inhibition against Trypanosoma brucei, suggesting that pyridazine derivatives could be explored for treating parasitic diseases. The mechanism of action for pyridazine compounds is often attributed to their ability to interact with specific biological targets, such as enzymes like phosphodiesterase.

The table below summarizes key findings related to this compound and its closely related analogs.

| Feature | Finding | Reference |

| Chemical Class | Heterocyclic compound, Pyridazine derivative | |

| Core Structure | A six-membered aromatic ring with two adjacent nitrogen atoms | |

| Key Substituents | 3-Chloro group, 6-(2-methylbenzyl) group | |

| Primary Synthesis | Reaction of 2,3-Dihydro-6-(2-methylbenzyl)pyridaz-3-one with phosphorus oxychloride | prepchem.com |

| Established Role | Serves as a scaffold for the development of new drug candidates | researchgate.net |

| Inferred Analgesic/Anti-inflammatory Activity | Based on potent activity of the 4-methylbenzyl isomer, possibly via COX inhibition | |

| Inferred Enzyme Inhibition | Based on AChE inhibition by piperazine-substituted analogs | |

| Potential Anticancer Activity | Based on cytotoxic effects of other pyridazine derivatives on cancer cell lines | researchgate.net |

| Potential Antimicrobial Activity | A related compound showed significant activity against Trypanosoma brucei |